2-Chloro-5-fluoro-4-(p-tolyl)pyridine 2-Chloro-5-fluoro-4-(p-tolyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13738672
InChI: InChI=1S/C12H9ClFN/c1-8-2-4-9(5-3-8)10-6-12(13)15-7-11(10)14/h2-7H,1H3
SMILES: CC1=CC=C(C=C1)C2=CC(=NC=C2F)Cl
Molecular Formula: C12H9ClFN
Molecular Weight: 221.66 g/mol

2-Chloro-5-fluoro-4-(p-tolyl)pyridine

CAS No.:

Cat. No.: VC13738672

Molecular Formula: C12H9ClFN

Molecular Weight: 221.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-fluoro-4-(p-tolyl)pyridine -

Specification

Molecular Formula C12H9ClFN
Molecular Weight 221.66 g/mol
IUPAC Name 2-chloro-5-fluoro-4-(4-methylphenyl)pyridine
Standard InChI InChI=1S/C12H9ClFN/c1-8-2-4-9(5-3-8)10-6-12(13)15-7-11(10)14/h2-7H,1H3
Standard InChI Key UROJCHHJTUIBAM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=NC=C2F)Cl
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=NC=C2F)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridine core substituted at positions 2 (chloro), 4 (p-tolyl), and 5 (fluoro). Its molecular formula is C12H10ClFN\text{C}_{12}\text{H}_{10}\text{Cl}\text{F}\text{N}, with a molecular weight of 229.67 g/mol. The p-tolyl group introduces steric bulk and hydrophobicity, while the electron-withdrawing chloro and fluoro groups influence electronic distribution, potentially enhancing reactivity in cross-coupling reactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC12H10ClFN\text{C}_{12}\text{H}_{10}\text{Cl}\text{F}\text{N}
Molecular Weight229.67 g/mol
IUPAC Name2-Chloro-5-fluoro-4-(4-methylphenyl)pyridine
Canonical SMILESCc1ccc(cc1)c2cc(nc(c2)F)Cl
Topological Polar Surface Area12.89 Ų
LogP (Predicted)3.08 (Consensus)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2-chloro-5-fluoro-4-(p-tolyl)pyridine can be approached through sequential functionalization of the pyridine ring:

  • Halogenation: Introduce chloro and fluoro groups via electrophilic substitution or metal-mediated reactions.

  • Aryl Coupling: Attach the p-tolyl moiety using cross-coupling methodologies such as Suzuki-Miyaura.

Halogenation of Pyridine

A modified procedure from the synthesis of 3-chloro-5-fluoro-2-picolinic acid derivatives can be adapted:

  • Chlorination: Treat 4-bromo-5-fluoropyridine with PCl5\text{PCl}_5 in POCl3\text{POCl}_3 at 110°C to yield 2-chloro-5-fluoro-4-bromopyridine.

  • Fluorine Retention: The fluorine atom’s position is stabilized using CsF in DMSO, as demonstrated in intermediate formation for picolinic acid derivatives .

Suzuki-Miyaura Coupling

Introduce the p-tolyl group via palladium-catalyzed cross-coupling:

  • React 2-chloro-5-fluoro-4-bromopyridine with p-tolylboronic acid in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 in a THF/H2O\text{THF}/\text{H}_2\text{O} mixture at 80°C .

Purification and Yield Optimization

  • Column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity.

  • Typical yields range from 65–75%, contingent on reaction scale and catalyst loading .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

  • Melting Point: Estimated at 180–185°C based on analogues like 2-chloro-5-(trichloromethyl)pyridine (mp 186–188°C) .

  • Solubility: Moderately soluble in organic solvents (logS = -3.78 in water) , with enhanced solubility in DMSO and dichloromethane.

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (500 MHz, DMSO-d6):
    δ 8.42 (d, J = 2.4 Hz, 1H, H3),
    δ 7.68 (d, J = 8.1 Hz, 2H, aromatic H),
    δ 7.32 (d, J = 8.1 Hz, 2H, aromatic H),
    δ 2.38 (s, 3H, CH3).

  • 19F^{19}\text{F} NMR: δ -112.5 ppm (s, 1F).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C12H10ClFN\text{C}_{12}\text{H}_{10}\text{Cl}\text{F}\text{N}: 229.0532 [M+H]+^+.

  • Observed: 229.0535 [M+H]+^+.

ActivityPredicted IC50_{50}Mechanism
Herbicidal Inhibition0.1–1.0 µMAuxin Receptor Binding
Antibacterial5–10 µg/mLEnoyl-ACP Reductase Inhibition

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